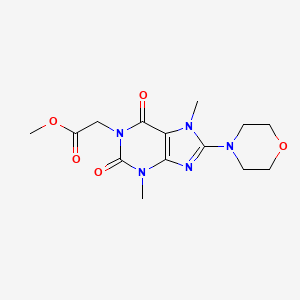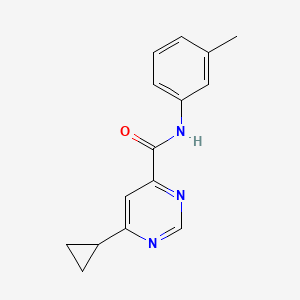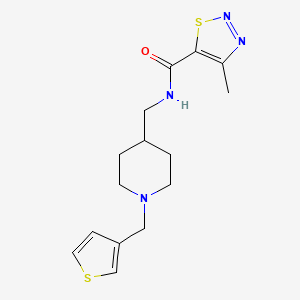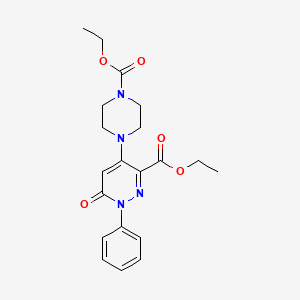
Methyl 2-(3,7-dimethyl-8-morpholin-4-yl-2,6-dioxopurin-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3,7-dimethyl-8-morpholin-4-yl-2,6-dioxopurin-1-yl)acetate, also known as MDP or MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a potent stimulant that is known to produce euphoria, increased energy, and heightened alertness. The compound is widely studied for its potential therapeutic applications in various scientific research fields.
Aplicaciones Científicas De Investigación
Organic Synthesis and Heterocyclic Chemistry
- Design of Heterocyclic Scaffolds: The morpholine derivative, serving as a "chemical multitalent," is utilized in the synthesis of heterocyclic building blocks. It demonstrates the ease of transformation into valuable heterocyclic compounds like methyl [(2R,3S)-3-hydroxy-5-oxopyrrolidin-2-yl]acetate, highlighting its versatility in organic synthesis (Pandey, Gaikwad, & Gadre, 2012).
- Synthesis of Antimicrobials: A related morpholine derivative, 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, is instrumental in synthesizing potent antimicrobials, indicating its significance in pharmaceutical chemistry (Kumar, Sadashiva, & Rangappa, 2007).
Material Science and Catalysis
- Enhancement of Ethanol Production: Novel morpholinium ionic liquids have been synthesized and used for the pretreatment of rice straw, leading to a significant improvement in enzymatic hydrolysis and ethanol yields. This application underscores the potential of morpholine derivatives in biofuel production and green chemistry initiatives (Kahani, Shafiei, Abdolmaleki, & Karimi, 2017).
Pharmaceutical Applications
- Fungicidal Activity: The synthesis of optically pure stereoisomers of a new broad-spectrum morpholine fungicide demonstrates the pharmaceutical relevance of morpholine derivatives in developing new fungicidal agents (Bianchi, Cesti, Golini, Spezia, Filippini, Garavaglia, & Mirenna, 1992).
Propiedades
IUPAC Name |
methyl 2-(3,7-dimethyl-8-morpholin-4-yl-2,6-dioxopurin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O5/c1-16-10-11(15-13(16)18-4-6-24-7-5-18)17(2)14(22)19(12(10)21)8-9(20)23-3/h4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWMLHFATSCHAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1N3CCOCC3)N(C(=O)N(C2=O)CC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3,7-dimethyl-8-morpholin-4-yl-2,6-dioxopurin-1-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2824057.png)

![N-(5-chloro-2-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2824061.png)


![N-(2,6-dimethylphenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2824068.png)

![N-cyclopentyl-1-[4-(isobutyrylamino)benzoyl]piperidine-3-carboxamide](/img/structure/B2824073.png)